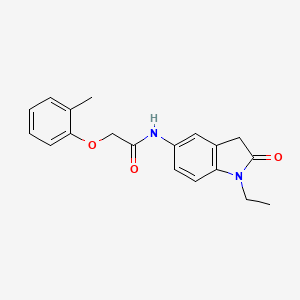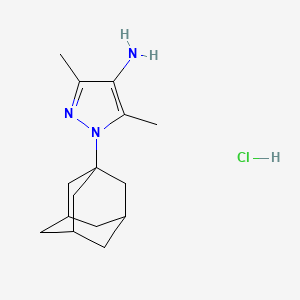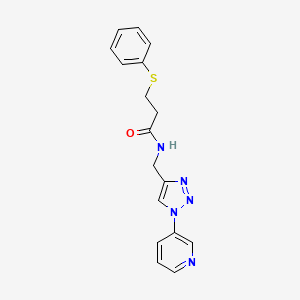
4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide is a heterocyclic compound with a molecular formula of C5H10N4O2S. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of an amino group, a dimethyl group, and a sulfonamide group makes this compound particularly interesting for various chemical and biological applications.
作用机制
Target of Action
The primary target of 4-Amino-N,1-dimethylpyrazole-3-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
4-Amino-N,1-dimethylpyrazole-3-sulfonamide interacts with its target by acting as a competitive inhibitor . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . By binding to the active site of the enzyme, 4-Amino-N,1-dimethylpyrazole-3-sulfonamide prevents PABA from binding, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis by 4-Amino-N,1-dimethylpyrazole-3-sulfonamide affects several biochemical pathways. Folic acid is a precursor of tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are building blocks of DNA . By inhibiting folic acid synthesis, 4-Amino-N,1-dimethylpyrazole-3-sulfonamide disrupts DNA synthesis, leading to inhibition of bacterial growth and multiplication .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact of these properties on the bioavailability of 4-Amino-N,1-dimethylpyrazole-3-sulfonamide is yet to be determined.
Result of Action
The molecular and cellular effects of 4-Amino-N,1-dimethylpyrazole-3-sulfonamide’s action primarily involve the inhibition of bacterial growth and multiplication. By inhibiting the synthesis of folic acid, a crucial component for DNA synthesis, 4-Amino-N,1-dimethylpyrazole-3-sulfonamide disrupts the normal functioning of bacterial cells, leading to their eventual death .
生化分析
Biochemical Properties
4-Amino-N,1-dimethylpyrazole-3-sulfonamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to inhibit certain enzymes, such as carbonic anhydrase, which is involved in regulating pH and ion balance in cells . Additionally, it has been observed to interact with proteins involved in cellular signaling pathways, thereby modulating their activity and impacting various cellular processes.
Cellular Effects
The effects of 4-Amino-N,1-dimethylpyrazole-3-sulfonamide on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 4-Amino-N,1-dimethylpyrazole-3-sulfonamide involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to their inhibition or activation. For example, its interaction with carbonic anhydrase results in the inhibition of this enzyme, affecting the regulation of pH and ion balance in cells . Additionally, 4-Amino-N,1-dimethylpyrazole-3-sulfonamide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-N,1-dimethylpyrazole-3-sulfonamide can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 4-Amino-N,1-dimethylpyrazole-3-sulfonamide vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without inducing toxicity.
Metabolic Pathways
4-Amino-N,1-dimethylpyrazole-3-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of carbonic anhydrase affects the bicarbonate buffering system, impacting metabolic processes related to pH regulation . Additionally, this compound can influence the activity of other enzymes involved in metabolic pathways, leading to changes in metabolite concentrations.
Transport and Distribution
The transport and distribution of 4-Amino-N,1-dimethylpyrazole-3-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical activity and interactions with biomolecules.
Subcellular Localization
4-Amino-N,1-dimethylpyrazole-3-sulfonamide exhibits specific subcellular localization, which influences its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . Its localization within subcellular structures, such as the cytoplasm or nucleus, can impact its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or by direct amination using reagents like ammonia or amines.
Sulfonamide Formation: The sulfonamide group is usually introduced by reacting the amino-pyrazole intermediate with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include substituted pyrazoles, sulfonamides, and various oxidized or reduced derivatives.
科学研究应用
Chemistry
In chemistry, 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their antimicrobial and anti-inflammatory properties. The compound’s ability to inhibit specific enzymes makes it a promising lead for therapeutic agents.
Industry
Industrially, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in material science.
相似化合物的比较
Similar Compounds
4-amino-1H-pyrazole-3-sulfonamide: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.
4-amino-N-methyl-1H-pyrazole-3-sulfonamide: Contains only one methyl group, potentially altering its chemical properties.
4-amino-1,3-dimethyl-1H-pyrazole-5-sulfonamide: The position of the sulfonamide group is different, which can influence its interactions and applications.
Uniqueness
4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide is unique due to its specific substitution pattern, which provides a distinct set of chemical and biological properties. The presence of both the dimethyl and sulfonamide groups enhances its versatility in various applications, making it a valuable compound in scientific research and industry.
属性
IUPAC Name |
4-amino-N,1-dimethylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2S/c1-7-12(10,11)5-4(6)3-9(2)8-5/h3,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDUXMLCDBWCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=NN(C=C1N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline](/img/structure/B2604892.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2604893.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2604895.png)
![1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2604898.png)




![N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2604904.png)

![benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2604906.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2604908.png)
